3-Azidopyrazin-2-amine

CAS No.: 156331-25-8

Cat. No.: VC16842780

Molecular Formula: C4H4N6

Molecular Weight: 136.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 156331-25-8 |

|---|---|

| Molecular Formula | C4H4N6 |

| Molecular Weight | 136.12 g/mol |

| IUPAC Name | 3-azidopyrazin-2-amine |

| Standard InChI | InChI=1S/C4H4N6/c5-3-4(9-10-6)8-2-1-7-3/h1-2H,(H2,5,7) |

| Standard InChI Key | ARAXRSDKOKBMSH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C(=N1)N)N=[N+]=[N-] |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

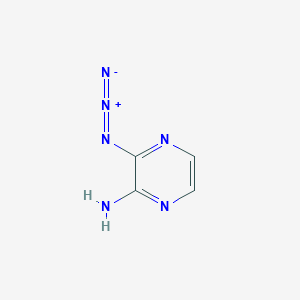

3-Azidopyrazin-2-amine belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The compound’s structure features an azide group at position 3 and an amine group at position 2 (Figure 1). Computational studies using density functional theory (DFT) predict a planar geometry for the pyrazine core, with bond lengths and angles consistent with aromatic stabilization. The azide group adopts a linear configuration (N–N–N angle ≈ 180°), while the amine group participates in hydrogen bonding, as evidenced by its crystal packing behavior in related compounds .

Table 1: Key Physicochemical Properties of 3-Azidopyrazin-2-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄N₆ | |

| Molecular Weight | 136.12 g/mol | |

| IUPAC Name | 3-azidopyrazin-2-amine | |

| Canonical SMILES | C1=CN=C(C(=N1)N)N=[N+]=[N-] | |

| LogP (Partition Coefficient) | 1.49 (predicted) |

Synthetic Routes and Reactivity

Synthesis Strategies

| Substrate | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| 3-Bromo-2,5-dimethylpyrazine | NaN₃, DMF, 80°C, 12 hr | 78% | |

| 2-Amino-3-nitropyrazine | H₂NNH₂, EtOH, reflux | 65% |

Reactivity and Stability

Challenges and Future Directions

Current limitations include the lack of scalable synthesis methods and toxicological data. Future work should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume